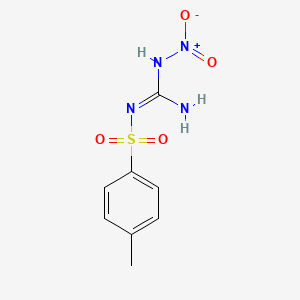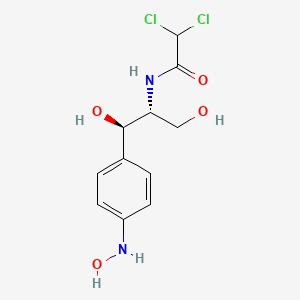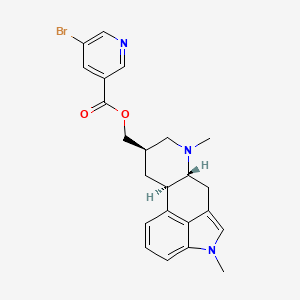
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a pentadecafluoroheptyl chain, making it highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt involves multiple steps. The initial step typically includes the chlorination of benzoic acid to introduce the tetrachloro groups. This is followed by the introduction of the sulfonyl group through a sulfonation reaction. The final step involves the coupling of the pentadecafluoroheptyl chain and the formation of the monopotassium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce less chlorinated benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple chlorine atoms and the sulfonyl group allows it to participate in a wide range of chemical reactions, influencing its reactivity and interactions with other molecules. The pentadecafluoroheptyl chain contributes to its hydrophobic properties, affecting its solubility and distribution in different environments.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((tridecafluorohexyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
- Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
Uniqueness
The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt lies in its specific combination of functional groups and the length of the fluorinated chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
68541-01-5 |
|---|---|
分子式 |
C21H5Cl4F15KNO6S |
分子量 |
865.2 g/mol |
IUPAC名 |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C21H6Cl4F15NO6S.K/c22-9-7(8(14(43)44)10(23)12(25)11(9)24)13(42)41-5-2-1-3-6(4-5)47-48(45,46)21(39,40)19(34,35)17(30,31)15(26,27)16(28,29)18(32,33)20(36,37)38;/h1-4H,(H,41,42)(H,43,44);/q;+1/p-1 |
InChIキー |
NIQGEMTXVGOSBT-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)





![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)


